molecular formula C11H17NO B11820911 N-Methyl-3-ethoxy-benzeneethanamine

N-Methyl-3-ethoxy-benzeneethanamine

Cat. No.: B11820911
M. Wt: 179.26 g/mol
InChI Key: MNTAZCZMRASSPK-UHFFFAOYSA-N
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Description

N-Methyl-3-ethoxy-benzeneethanamine is an organic compound with the molecular formula C11H17NO It is a derivative of benzeneethanamine, where the ethoxy group is attached to the benzene ring, and the nitrogen atom is methylated

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-ethoxy-benzeneethanamine typically involves the following steps:

    Ethylation of Benzeneethanamine: The starting material, benzeneethanamine, is reacted with ethyl bromide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Methylation of the Amine Group: The intermediate product is then subjected to methylation using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-ethoxy-benzeneethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Methyl-3-ethoxy-benzeneethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-3-ethoxy-benzeneethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-Methyl-3-ethoxy-benzeneethanamine can be compared with other similar compounds, such as:

    N-Methyl-2-phenylethylamine: Similar structure but lacks the ethoxy group.

    N-Methyl-3-methoxy-benzeneethanamine: Similar structure but has a methoxy group instead of an ethoxy group.

Uniqueness: The presence of the ethoxy group in this compound imparts unique chemical and physical properties, making it distinct from its analogs

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(3-ethoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C11H17NO/c1-3-13-11-6-4-5-10(9-11)7-8-12-2/h4-6,9,12H,3,7-8H2,1-2H3

InChI Key

MNTAZCZMRASSPK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCNC

Origin of Product

United States

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